Montelukast nitrile Montelukast nitrile Montelukast nitrile is a nitrile. It derives from a montelukast.
Brand Name: Vulcanchem
CAS No.: 866923-62-8
VCID: VC20788187
InChI: InChI=1S/C35H35ClN2OS/c1-34(2,39)31-9-4-3-7-26(31)13-17-33(40-24-35(18-19-35)20-21-37)28-8-5-6-25(22-28)10-15-30-16-12-27-11-14-29(36)23-32(27)38-30/h3-12,14-16,22-23,33,39H,13,17-20,24H2,1-2H3/b15-10+/t33-/m1/s1
SMILES: CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O
Molecular Formula: C35H35ClN2OS
Molecular Weight: 567.2 g/mol

Montelukast nitrile

CAS No.: 866923-62-8

Cat. No.: VC20788187

Molecular Formula: C35H35ClN2OS

Molecular Weight: 567.2 g/mol

* For research use only. Not for human or veterinary use.

Montelukast nitrile - 866923-62-8

Specification

CAS No. 866923-62-8
Molecular Formula C35H35ClN2OS
Molecular Weight 567.2 g/mol
IUPAC Name 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetonitrile
Standard InChI InChI=1S/C35H35ClN2OS/c1-34(2,39)31-9-4-3-7-26(31)13-17-33(40-24-35(18-19-35)20-21-37)28-8-5-6-25(22-28)10-15-30-16-12-27-11-14-29(36)23-32(27)38-30/h3-12,14-16,22-23,33,39H,13,17-20,24H2,1-2H3/b15-10+/t33-/m1/s1
Standard InChI Key LFNFSZSLPYLMBG-LDXVMNHOSA-N
Isomeric SMILES CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O
SMILES CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O
Canonical SMILES CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification and Classification

Montelukast nitrile (CID 16123405) is a nitrile derivative functionally related to montelukast, the active pharmaceutical ingredient in medications used to treat asthma and allergic rhinitis. This compound is characterized by its nitrile functional group, distinguishing it from montelukast which contains a carboxylic acid moiety in the corresponding position . The compound is officially classified as a nitrile and is specifically identified in pharmaceutical contexts as a potential impurity or intermediate in montelukast synthesis pathways .

Nomenclature and Chemical Identifiers

PropertyValueSource
Molecular FormulaC35H35ClN2OS
Molecular Weight567.2 g/mol
Chemical StructureContains cyclopropyl, quinoline, phenyl groups with nitrile terminus
StereochemistryContains (R) and (E) configurations
Creation Date in PubChemJune 26, 2007
Last ModifiedMarch 1, 2025

The structure retains the core elements of montelukast including the 7-chloroquinoline moiety, phenyl rings, and sulfur linkage, but features a terminal nitrile group in place of the carboxylic acid functionality found in montelukast .

Synthesis and Production Methods

Role in Montelukast Synthesis

Montelukast nitrile serves as a critical intermediate in the synthetic pathway to montelukast. The literature indicates that nitrile derivatives are key compounds in practical synthesis routes for montelukast sodium production . One documented synthesis pathway involves the production of a nitrile derivative through chiral reduction of a keto ester using (−)-DIP-Cl . This approach represents an industrially viable method for producing the active pharmaceutical ingredient.

Synthetic Pathways

The synthesis of montelukast involves several key steps where nitrile intermediates play significant roles. According to published synthetic routes, the process includes:

  • Chiral reduction of keto ester 9 using (−)-DIP-Cl to form nitrile derivative 4

  • Synthesis of vinylquinoline framework through Wittig reaction

  • Heck coupling reaction between the nitrile compound and vinylquinoline structures

These synthetic approaches have been optimized for industrial production, with researchers noting that the method is "operationally simple and suitable for the industrial production of the drug substance" . The conversion of nitrile derivatives to the final montelukast structure typically involves controlled hydrolysis of the nitrile group to the carboxylic acid functionality required in the active pharmaceutical ingredient.

Analytical Methods and Detection

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) represents the primary analytical method for detecting and quantifying montelukast nitrile, particularly in the context of impurity profiling. Researchers have developed specific chromatographic conditions for this purpose, as detailed in Table 2.

Table 2: HPLC Conditions for Montelukast Nitrile Analysis

ParameterSpecificationSource
Column TypeRP-18e stationary phase
Column Temperature20°C
Mobile PhaseAcetonitrile (80%) and 0.1M aqueous ammonium formate at pH 3.6 (20%)
Flow Rate1.5 ml/min
DetectionSpectrophotometric at 234 nm
Sample PreparationDissolution in methanol
Injection Volume10-20 μl

Alternative gradient elution systems have also been documented, utilizing a combination of mobile phases including formic acid in water (0.1%) and acetonitrile . These analytical methods are crucial for quality control processes in pharmaceutical manufacturing.

Mass Spectrometry Techniques

For more specific detection and structural confirmation, LC-MS/MS techniques are employed. The literature describes a method utilizing:

  • Electrospray ionization (ESI) source in positive ion mode

  • Multiple reaction monitoring (MRM)

  • Capillary voltage of 3500 V

  • Drying gas flow at 18 L/min at 200°C

  • Nebulizer pressure at 35 psi

  • Sheath gas temperature of 350°C at 11 L/min

These parameters enable precise detection and quantification of montelukast-related compounds in pharmaceutical preparations and biological samples.

Stability and Degradation Pathways

Chemical Stability Concerns

Montelukast and its related compounds, including montelukast nitrile, exhibit significant chemical instability that affects both industrial production and storage conditions. The literature documents that these compounds are particularly susceptible to photo-instability and oxidation . These stability challenges necessitate specific handling procedures during synthesis and storage.

Degradation Mechanisms

Research has demonstrated that exposure to sunlight and air oxygen triggers degradation of montelukast compounds. In controlled studies, solutions exposed to these conditions showed progressive degradation over time periods ranging from 40 minutes to 14 days . This degradation produces several specific impurities, potentially including oxidation products and cyclization compounds.

Stability Improvement Strategies

To address stability concerns, pharmaceutical manufacturers implement several protective measures:

  • Conducting production in light-impermeable equipment

  • Maintaining inert atmospheres during synthesis to exclude oxygen

  • Utilizing appropriate stabilizers in formulations

  • Developing specialized purification methods including crystallization techniques

These strategies are essential for maintaining the quality and purity of montelukast products throughout their lifecycle.

Pharmaceutical Significance

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